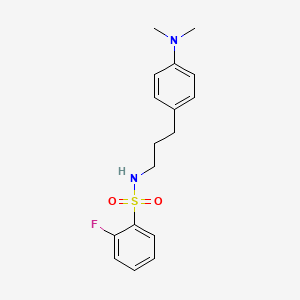

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a fluorobenzene ring, with a dimethylamino group on the phenylpropyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved by the reaction of 4-(dimethylamino)benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.

Sulfonamide Formation: The intermediate amine is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

Optimization of reaction conditions: Employing automated systems to control temperature, pressure, and reagent addition rates.

Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

N

Actividad Biológica

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is often conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Common solvents include dichloromethane, with optimal temperatures ranging from 0-25°C to achieve high yields and purity.

Chemical Properties:

- Molecular Formula: C₁₁H₁₇FN₂O₂S

- Molecular Weight: 260.33 g/mol

- CAS Number: 321716-95-4

This compound exhibits its biological activity through interaction with specific molecular targets, primarily enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition: It can inhibit various enzymes, thereby modulating biochemical pathways.

- Receptor Modulation: The compound may bind to receptors, altering their activity and affecting signal transduction pathways.

This modulation can lead to significant biological effects, including potential therapeutic benefits in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of similar sulfonamide compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications could enhance efficacy compared to standard treatments like bleomycin .

Neuroprotective Effects

Research indicates that compounds structurally related to this compound may possess neuroprotective properties. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By inhibiting AChE, these compounds potentially improve cognitive function by increasing acetylcholine levels in the brain .

Case Studies

-

Cytotoxicity Assessment:

- A study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. This compound showed promising results, leading to a significant reduction in cell viability at specific concentrations.

-

Neuroprotective Studies:

- In vivo studies demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing synaptic plasticity.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective | |

| N-[3-(dimethylamino)propyl]methacrylamide | - | Moderate cytotoxicity | |

| N-[3-(dimethylamino)propyl]acetamide | - | Limited anticancer effects |

Propiedades

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2S/c1-20(2)15-11-9-14(10-12-15)6-5-13-19-23(21,22)17-8-4-3-7-16(17)18/h3-4,7-12,19H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZCFWSUFFVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.